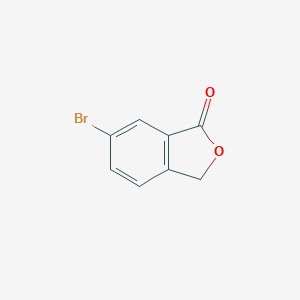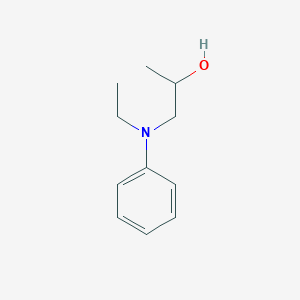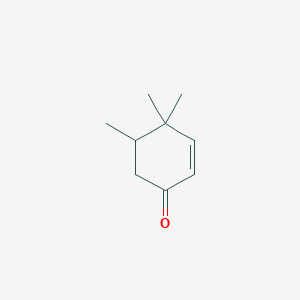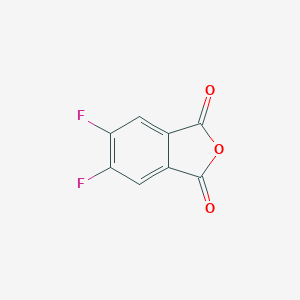
4,5-Difluorophthalic anhydride
概要
説明
4,5-Difluorophthalic anhydride is a derivative of phthalic anhydride where two hydrogen atoms are substituted by fluorine atoms at the 4 and 5 positions of the benzene ring. Phthalic anhydrides, including their halogenated derivatives, are widely used in various industries such as chemical, plastic, agrochemical, and pharmaceutical sectors. They serve as key intermediates in the synthesis of dyes, pigments, and other performance chemicals .
Synthesis Analysis
The synthesis of halogenated phthalic anhydrides typically involves the condensation of the corresponding halogenated phthalic acids or their derivatives. For example, the synthesis of a related compound, 4,5,6,7-tetrafluoro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, was achieved by the condensation of tetrafluorophthalic anhydride with 2-aminophenol . Although the specific synthesis of 4,5-difluorophthalic anhydride is not detailed in the provided papers, similar methods could be employed, such as halogenation of phthalic anhydride followed by dehydration to form the anhydride.
Molecular Structure Analysis
The molecular structure of halogenated phthalic anhydrides is characterized by the presence of a planar anhydride moiety and the halogen substituents which can influence the electronic and steric properties of the molecule. The planarity of the anhydride group is a common feature that facilitates the formation of low-dimensional hydrogen-bonded structures when reacted with various Lewis bases . The presence of fluorine atoms in 4,5-difluorophthalic anhydride would likely enhance the acidity of the anhydride due to the electronegative nature of fluorine, which could affect its reactivity and the types of structures it forms in its compounds.
Chemical Reactions Analysis
The reactivity of halogenated phthalic anhydrides involves the nucleophilic attack on the anhydride carbonyl, leading to ring-opening reactions. For instance, 4,5-dichlorophthalic anhydride reacts with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . The fluorinated analog would likely exhibit similar reactivity, with the potential for forming various derivatives through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-difluorophthalic anhydride would be influenced by the presence of fluorine atoms. These atoms are highly electronegative, which would affect the electron distribution within the molecule, potentially leading to higher reactivity compared to non-halogenated phthalic anhydrides. The fluorine substituents would also impact the melting and boiling points, solubility, and stability of the compound. The exact physical properties of 4,5-difluorophthalic anhydride are not provided in the papers, but they can be inferred based on the behavior of similar halogenated phthalic anhydrides .
科学的研究の応用
General Use of 4,5-Difluorophthalic Anhydride
4,5-Difluorophthalic anhydride is a chemical compound used for synthesis . It has a molecular weight of 184.10 g/mol and a density of 0.975 g/cm3 . It’s typically stored at temperatures between 2-30°C .
Application in Organic Medicinal Chemistry
- Specific Scientific Field: Organic Medicinal Chemistry
- Summary of the Application: 4,5-Dichlorophthalic anhydride, a similar compound to 4,5-Difluorophthalic anhydride, has been studied for its reactivity towards several nucleophiles, including thiosemicarbazide and different amines . This reactivity is used to produce carboxylic acid derivatives resulting from the anhydride’s opening, namely, phthalimide and dicarboxylic acid .
- Summary of Results or Outcomes: The study confirmed the chemical structures of the resulting products (phthalimide and dicarboxylic acid) through NMR, IR, and MS spectra analyses . DFT studies were performed to recognize different chemical and physical features of the target compounds .
Safety And Hazards
特性
IUPAC Name |
5,6-difluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATBWQQFLABWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348667 | |
| Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluorophthalic anhydride | |
CAS RN |
18959-30-3 | |
| Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluorophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

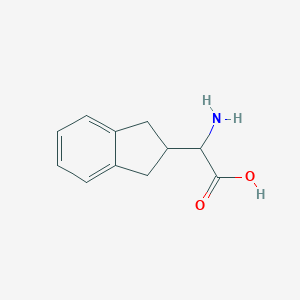
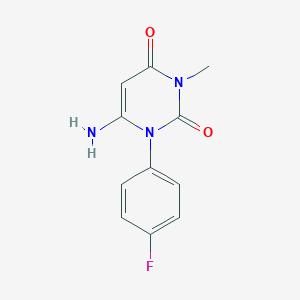
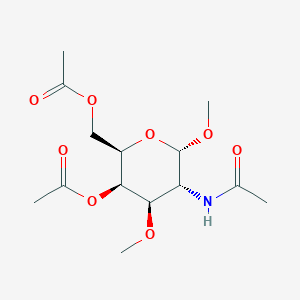
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
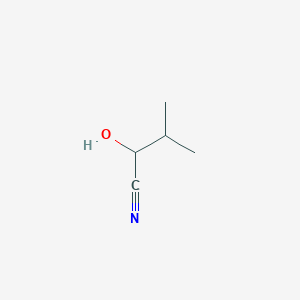
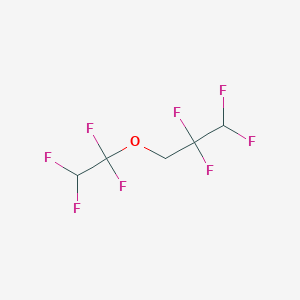
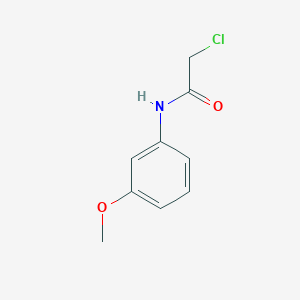
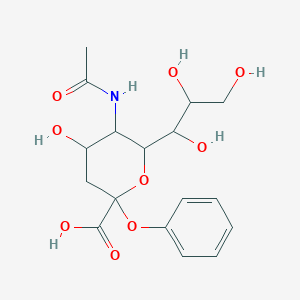
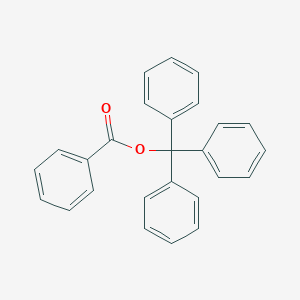
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
